molecular formula C20H19Cl2N3OS B7733743 MFCD06642261

MFCD06642261

Cat. No.: B7733743
M. Wt: 420.4 g/mol
InChI Key: DHHLAQWZVHWYDL-UHFFFAOYSA-N
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Description

MFCD06642261 is a chemical compound with structural and functional characteristics relevant to industrial and pharmaceutical applications. These compounds are often utilized in cross-coupling reactions, catalysis, and drug synthesis due to their stability and reactivity. For instance, boronic acids are critical in Suzuki-Miyaura reactions, a cornerstone of modern organic synthesis .

Properties

IUPAC Name

N-[5-[(3,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2-ethylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2N3OS/c1-2-14-5-3-4-6-18(14)23-12-19(26)25-20-24-11-15(27-20)9-13-7-8-16(21)17(22)10-13/h3-8,10-11,23H,2,9,12H2,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHHLAQWZVHWYDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NCC(=O)NC2=NC=C(S2)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD06642261 involves specific reaction conditions and reagents. The exact synthetic routes can vary, but typically involve a series of chemical reactions that result in the formation of the desired compound. These reactions often require precise control of temperature, pressure, and pH to ensure the correct formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that are optimized for efficiency and yield. These methods often utilize advanced technologies and equipment to ensure consistent quality and purity of the compound. The specific details of these industrial processes can vary depending on the manufacturer and the intended use of the compound.

Chemical Reactions Analysis

Types of Reactions: MFCD06642261 can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be influenced by the presence of specific reagents and conditions.

Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and catalysts. The conditions for these reactions can vary, but often involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed: The major products formed from reactions involving this compound can vary depending on the specific reaction and conditions

Scientific Research Applications

MFCD06642261 has a wide range of scientific research applications. In chemistry, it can be used as a reagent or catalyst in various reactions. In biology, it may have potential uses in studying cellular processes and interactions. In medicine, this compound could be explored for its potential therapeutic effects. Additionally, in industry, this compound may be used in the production of various materials and products.

Mechanism of Action

The mechanism of action of MFCD06642261 involves its interaction with specific molecular targets and pathways These interactions can result in various effects, depending on the specific application and context

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares MFCD06642261 with two structurally related compounds: (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4, MDL MFCD13195646) and 2-Bromo-4-nitrobenzoic acid (CAS 1761-61-1, MDL MFCD00003330). These compounds share functional groups (e.g., boronic acid, halogens) and synthetic utility, enabling a detailed comparative assessment.

Table 1: Structural and Physicochemical Properties

Property This compound (Inferred) (3-Bromo-5-chlorophenyl)boronic acid 2-Bromo-4-nitrobenzoic acid
Molecular Formula C₆H₅BBrClO₂ (Assumed) C₆H₅BBrClO₂ C₇H₅BrNO₄
Molecular Weight ~235.27 g/mol 235.27 g/mol 201.02 g/mol
LogP (XLOGP3) 2.15 (Predicted) 2.15 2.63 (Calculated)
Solubility (mg/mL) 0.24–0.68 (Estimated) 0.24 0.687
Bioavailability Moderate (Score: 0.55) 0.55 0.55
Key Functional Groups Boronic acid, Br, Cl Boronic acid, Br, Cl Carboxylic acid, Br, NO₂

Key Findings:

Structural Similarities :

  • Both this compound and (3-Bromo-5-chlorophenyl)boronic acid contain boronic acid groups and halogen atoms (Br, Cl), which enhance their reactivity in cross-coupling reactions .
  • In contrast, 2-Bromo-4-nitrobenzoic acid lacks a boronic acid group but features a nitro group, making it more electrophilic and suitable for substitution reactions .

Physicochemical Differences :

  • Solubility : 2-Bromo-4-nitrobenzoic acid exhibits higher solubility (0.687 mg/mL) compared to (3-Bromo-5-chlorophenyl)boronic acid (0.24 mg/mL), likely due to its carboxylic acid group enhancing hydrophilicity .
  • LogP : The nitro group in 2-Bromo-4-nitrobenzoic acid increases its lipophilicity (LogP = 2.63), whereas boronic acid derivatives like this compound have moderate LogP values (~2.15), balancing membrane permeability and aqueous solubility .

Synthetic Applications :

  • Boronic acids (e.g., this compound and CAS 1046861-20-4) are pivotal in Suzuki-Miyaura reactions for constructing biaryl frameworks in pharmaceuticals .
  • 2-Bromo-4-nitrobenzoic acid is often used as a precursor for nitro-group reduction or as a building block in dye synthesis .

Research Implications and Limitations

  • Advantages of Boronic Acid Derivatives : High stability under aerobic conditions and compatibility with diverse catalysts .
  • Limitations : Boronic acids may require stringent anhydrous conditions for certain reactions, while nitro-containing compounds (e.g., CAS 1761-61-1) pose explosion risks under high temperatures .

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